molecular formula C19H15N3O3S B2860463 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034476-83-8

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2860463
CAS No.: 2034476-83-8
M. Wt: 365.41
InChI Key: BUFDTNXKCBPLKU-UHFFFAOYSA-N
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Description

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule with applications in diverse fields, from chemistry to biology. Its structure includes benzooxazole and pyridine moieties, which contribute to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: The synthesis begins with the preparation of the benzo[d]oxazole core. This is typically achieved via the condensation of 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.

  • Step 2: Introduction of the acetamide functionality requires the reaction of the benzo[d]oxazole intermediate with chloroacetic acid or an equivalent reagent under basic conditions.

  • Step 3: The pyridine ring is then introduced by a nucleophilic substitution reaction using 4-pyridinemethanol and thiophene-3-carboxaldehyde under catalytic conditions.

Industrial Production Methods

On an industrial scale, the production of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves batch processes with precise control over temperature, pH, and solvent composition to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, especially at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction can occur at the oxo group of the benzo[d]oxazole ring, potentially yielding an alcohol derivative.

  • Substitution: The compound is capable of nucleophilic substitutions, particularly at the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic reagents such as sodium alkoxides or thiols are common.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Varied, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Investigated for its photophysical properties in materials science.

Biology

  • Studied for its potential inhibitory effects on certain enzymes.

  • Examined for its ability to interact with nucleic acids and proteins.

Medicine

  • Investigated as a lead compound in anti-inflammatory and anti-cancer research.

Industry

  • Utilized in the development of novel polymers and materials with specific electronic properties.

  • Explored for its role in catalysis and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or allosteric sites, thereby altering the activity of these targets. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other benzooxazole and pyridine derivatives, which may share some structural features but differ in their specific substituents and functional groups.

  • Benzo[d]oxazole derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.

  • Pyridine derivatives: Widely studied for their pharmacological activities and use in material science.

This compound's uniqueness lies in the combination of its functional groups, enabling a broad range of chemical reactivity and applications.

Hope this makes sense! It's pretty in-depth, though—anything specific you want to focus on?

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-10-13-5-7-20-15(9-13)14-6-8-26-12-14/h1-9,12H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDTNXKCBPLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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